molecular formula C7H7BClFO2 B1431513 (3-Chloro-2-fluoro-5-methylphenyl)boronic acid CAS No. 352535-88-7

(3-Chloro-2-fluoro-5-methylphenyl)boronic acid

Cat. No.: B1431513
CAS No.: 352535-88-7
M. Wt: 188.39 g/mol
InChI Key: BMTZFSDVTSWLLA-UHFFFAOYSA-N
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Description

“(3-Chloro-2-fluoro-5-methylphenyl)boronic acid” is a chemical compound with the empirical formula C7H7BClFO2 . It is a solid substance and is often used in diverse scientific research, including medicinal chemistry and material science.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1cc(Cl)cc(B(O)O)c1F . The InChI code for this compound is 1S/C7H7BClFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,11-12H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 188.39 . The compound’s storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Safety and Hazards

“(3-Chloro-2-fluoro-5-methylphenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

Mechanism of Action

Target of Action

The primary target of (3-Chloro-2-fluoro-5-methylphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action affects this pathway by providing the nucleophilic organic groups for the transmetalation step .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the SM coupling reaction conditions, including the presence of a suitable transition metal catalyst and the pH of the reaction environment, can affect the compound’s action . Additionally, the compound’s stability may be affected by exposure to air and moisture .

Properties

IUPAC Name

(3-chloro-2-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTZFSDVTSWLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234298
Record name Boronic acid, (3-chloro-2-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-88-7
Record name Boronic acid, (3-chloro-2-fluoro-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352535-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, (3-chloro-2-fluoro-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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